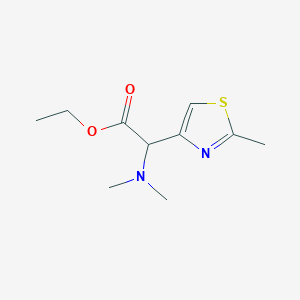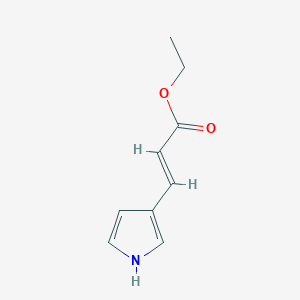
2-Propenoic acid, 3-(1H-pyrrol-3-yl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Ethyl 3-(1H-pyrrol-3-yl)acrylate is an organic compound that belongs to the class of heterocyclic compounds known as pyrroles. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of an ethyl ester group attached to the 3-position of the pyrrole ring and an acrylate group in the E-configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(1H-pyrrol-3-yl)acrylate typically involves the reaction of ethyl acrylate with a pyrrole derivative under specific conditions. One common method is the Knoevenagel condensation, where ethyl acrylate reacts with 3-formylpyrrole in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of (E)-Ethyl 3-(1H-pyrrol-3-yl)acrylate may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 3-(1H-pyrrol-3-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the acrylate group into an alkane or alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrrole-3-carboxylic acid derivatives.
Reduction: Ethyl 3-(1H-pyrrol-3-yl)propanoate or corresponding alcohols.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
(E)-Ethyl 3-(1H-pyrrol-3-yl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-Ethyl 3-(1H-pyrrol-3-yl)acrylate involves its interaction with molecular targets such as enzymes or receptors. The acrylate group can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-Methyl 3-(1H-pyrrol-3-yl)acrylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
(E)-Propyl 3-(1H-pyrrol-3-yl)acrylate: Similar structure but with a propyl ester group.
(E)-Butyl 3-(1H-pyrrol-3-yl)acrylate: Similar structure but with a butyl ester group.
Uniqueness
(E)-Ethyl 3-(1H-pyrrol-3-yl)acrylate is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. The ethyl ester group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different fields.
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
ethyl (E)-3-(1H-pyrrol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9(11)4-3-8-5-6-10-7-8/h3-7,10H,2H2,1H3/b4-3+ |
InChI Key |
FEUSMSPMLTYKRZ-ONEGZZNKSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CNC=C1 |
Canonical SMILES |
CCOC(=O)C=CC1=CNC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Oxaspiro[3.4]octan-7-ol](/img/structure/B13031100.png)
![4,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13031109.png)
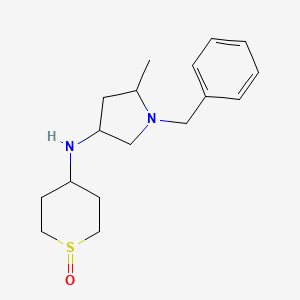
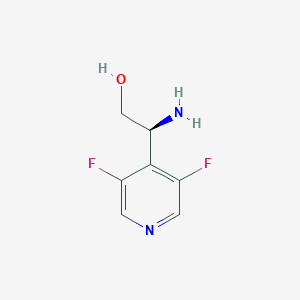
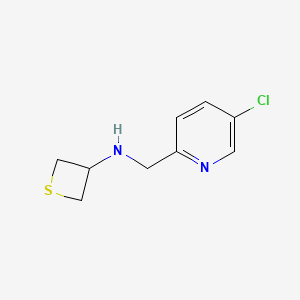
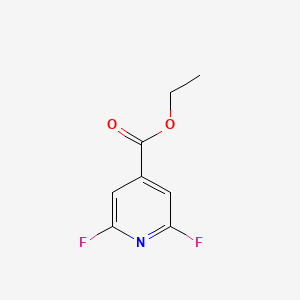

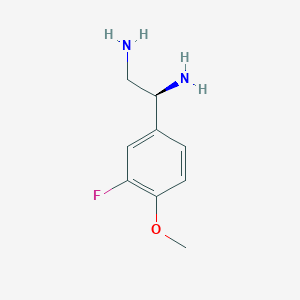
![Ethyl 7-(trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylate](/img/structure/B13031135.png)

![cis-5-Benzylamino-2-boc-hexahydro-cyclopenta[c]pyrrole](/img/structure/B13031142.png)
